molecular formula C18H12N2O2 B2626348 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 372098-13-0

3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2626348
CAS No.: 372098-13-0
M. Wt: 288.306
InChI Key: KUBYWZRBTXLMON-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains both benzofuran and pyrazole moieties. These structures are known for their significant biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-methanol
  • 2-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its combination of benzofuran and pyrazole moieties provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-12-14-11-20(15-7-2-1-3-8-15)19-18(14)17-10-13-6-4-5-9-16(13)22-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBYWZRBTXLMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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